molecular formula C11H12N4O2 B6112430 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol CAS No. 35546-64-6

2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No. B6112430
CAS RN: 35546-64-6
M. Wt: 232.24 g/mol
InChI Key: HSFWYOMSBYLXGW-MKMNVTDBSA-N
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Description

2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as etridiazole and is a member of the triazole family of compounds. The purpose of

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is not fully understood. However, it is believed that this compound acts by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition results in the disruption of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol have been studied extensively. In animal studies, this compound has been shown to be relatively non-toxic, with no significant adverse effects observed at low doses. However, at high doses, this compound has been shown to have hepatotoxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol in lab experiments is its broad-spectrum activity against a range of fungal and bacterial pathogens. In addition, this compound is relatively stable and has a long shelf life, making it a convenient candidate for use in experiments. However, one of the limitations of using this compound is its potential toxicity at high doses, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the exploration of its potential applications in other fields, such as medicine and materials science. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high doses. Overall, 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol can be achieved through a multistep process. The first step involves the reaction of 2-ethoxyphenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-ethoxy-4-(chloromethyl)phenol. The second step involves the reaction of this intermediate with sodium azide in the presence of a copper catalyst. This reaction results in the formation of 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol.

Scientific Research Applications

2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a crop protection agent. In addition, it has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11-5-9(3-4-10(11)16)6-14-15-7-12-13-8-15/h3-8,16H,2H2,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWYOMSBYLXGW-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35546-64-6
Record name 2-ETHOXY-4-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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